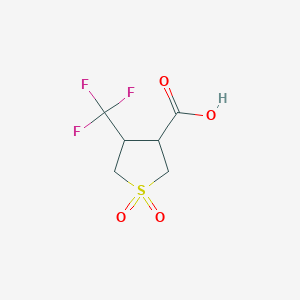

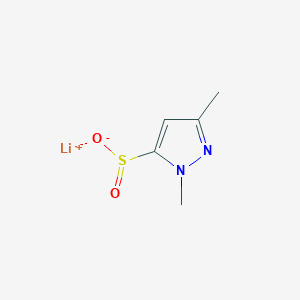

![molecular formula C9H11ClF3N3O2 B2627309 (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride CAS No. 2343964-09-8](/img/structure/B2627309.png)

(5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyridinecarboxylic acid . It is a monocarboxylic derivative of pyridine and is part of a group of organic compounds . It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Molecular Structure Analysis

The molecular structure of this compound is based on the pyridine moiety, which is a basic heterocyclic aromatic organic compound . The trifluoromethyl group adds unique physicochemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed coupling reactions and hydrolysis . The intermediate products are then transformed into the final compound through various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 231.6 g/mol . The unique properties of the fluorine atom and the pyridine moiety contribute to its biological activities .Scientific Research Applications

Heterocyclic Compound Synthesis

The compound (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride is related to the synthesis of various heterocyclic compounds. For instance, studies have synthesized compounds like 1,2,4-oxadiazole derivatives and pyrano[2,3-b]pyrazolo[4,3-e]pyridines, which are anticipated to exhibit hypertensive activity (Kumar & Mashelker, 2007). Similarly, research has focused on regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydropyrazolo[3,4-b]pyridines, aiming for enhanced rates and yields via ultrasonic initiation (Orlov & Sidorenko, 2012).

Molecular Conformation and Hydrogen Bonding

The compound is also studied in the context of molecular conformations and hydrogen bonding. Research on related pyrazolopyridines has shed light on their molecular structures, showing how these compounds form dimers and other complex structures through hydrogen bonding, significantly affecting their physical and chemical properties (Sagar et al., 2017).

Tautomerism and Stability Studies

Investigations into the tautomerism of similar heterocyclic compounds reveal insights into their stability, both in crystal and solution states. This research provides valuable information on the structural dynamics of these compounds, which is crucial for understanding their reactivity and potential applications (Gubaidullin et al., 2014).

Vibrational Spectra and Structural Optimization

Detailed studies have been conducted on the vibrational spectra and structure optimization of related compounds using techniques like FT-IR, FT-Raman, and DFT. Such research is pivotal for characterizing these compounds and understanding their electronic and structural properties (Bahgat et al., 2009).

Antibacterial Screening

Certain pyrazolopyridines derived from similar compounds have been synthesized and evaluated for their antibacterial activities. This indicates the potential biomedical applications of these heterocyclic compounds (Maqbool et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(5S,6S)-1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O2.ClH/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15;/h3-4,7,14H,2H2,1H3,(H,16,17);1H/t4-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNJSXMKMUWDCS-IFWXDMMISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)NC(C(C2)C(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=N1)N[C@@H]([C@H](C2)C(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide](/img/structure/B2627233.png)

![2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid](/img/structure/B2627234.png)

![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide](/img/structure/B2627235.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2627238.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)

![1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2627245.png)

![1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane](/img/structure/B2627246.png)